E6 ベルバミン

概要

説明

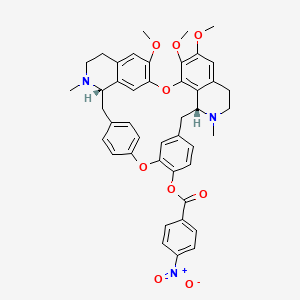

E6 ベルバミンは、ベルバミン p-ニトロ安息香酸エステルとしても知られており、強力なカルモジュリンアンタゴニストです。これは、植物のメギ属植物から誘導されたビスベンジルイソキノリンアルカロイドです。 この化合物は、抗白血病活性および抗ウイルス活性を含む、有意な薬理学的活性を示しています .

科学的研究の応用

E6 Berbamine has a wide range of scientific research applications:

作用機序

E6 ベルバミンは、主に、多機能カルシウム結合タンパク質であるカルモジュリンを阻害することによって効果を発揮します。 カルモジュリンに結合することにより、E6 ベルバミンは、ミオシン軽鎖キナーゼやホスホジエステラーゼ I などのカルモジュリン依存性酵素の活性を阻害します . この阻害は、さまざまな細胞プロセスを阻害し、癌細胞における細胞増殖の抑制とアポトーシスの増加などの効果をもたらします . さらに、E6 ベルバミンは、ウイルススパイクタンパク質媒介膜融合を阻害することによって、SARS-CoV-2 の宿主細胞への侵入を阻害することが示されています .

類似の化合物との比較

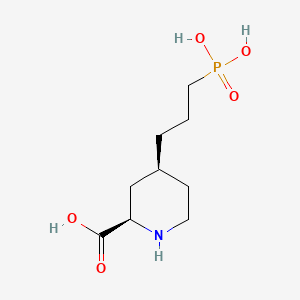

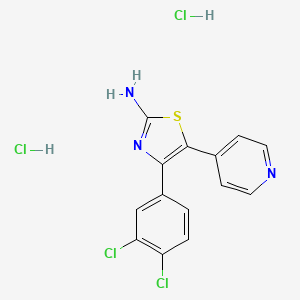

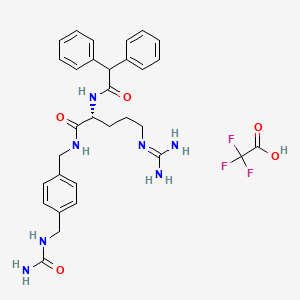

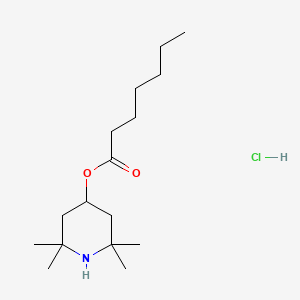

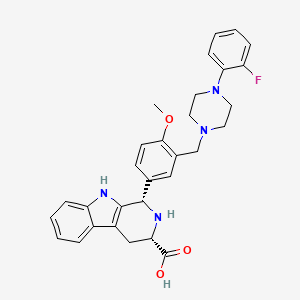

E6 ベルバミンは、その強力な活性と細胞透過性により、カルモジュリンアンタゴニストの中でユニークです。類似の化合物には、以下が含まれます。

生化学分析

Biochemical Properties

E6 Berbamine plays a significant role in biochemical reactions by inhibiting calmodulin-dependent enzymes. It interacts with myosin light chain kinase (MLCK) and phosphodiesterase 1A (PDE1A), inhibiting their activities with IC50 values of 8 µM and 0.53 µM, respectively . These interactions disrupt the normal function of calmodulin, leading to altered cellular processes. Additionally, E6 Berbamine has been shown to inhibit P-glycoprotein activity in endothelial cells, affecting the transport of various substances across the blood-brain barrier .

Cellular Effects

E6 Berbamine exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of human myeloma cells by inducing G1 phase arrest and promoting apoptosis . E6 Berbamine also affects cell signaling pathways, such as the nuclear factor κB (NF-κB) pathway, by up-regulating A20 and down-regulating IKKα and p-IκBα, leading to decreased expression of downstream targets like cyclinD1 and Bcl-xL . Furthermore, E6 Berbamine has demonstrated protective effects against aminoglycoside-induced hair cell death by blocking the mechanotransduction channel, reducing aminoglycoside entry into hair cells .

Molecular Mechanism

The molecular mechanism of E6 Berbamine involves its interaction with calmodulin and subsequent inhibition of calmodulin-dependent enzymes. By binding to calmodulin, E6 Berbamine disrupts the normal function of enzymes like MLCK and PDE1A, leading to altered cellular processes . Additionally, E6 Berbamine inhibits the NF-κB signaling pathway by up-regulating A20 and down-regulating IKKα and p-IκBα, resulting in decreased expression of downstream targets . This inhibition of NF-κB signaling contributes to the anti-proliferative and pro-apoptotic effects of E6 Berbamine on myeloma cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of E6 Berbamine have been observed to change over time. The compound is stable when stored at -20°C under desiccating conditions and can be used for up to 12 months . In vitro studies have shown that E6 Berbamine maintains its inhibitory effects on calmodulin-dependent enzymes and cell proliferation over extended periods. Long-term exposure to E6 Berbamine has been associated with sustained inhibition of cell growth and induction of apoptosis in myeloma cells .

Dosage Effects in Animal Models

The effects of E6 Berbamine vary with different dosages in animal models. Studies have shown that E6 Berbamine exhibits dose-dependent inhibition of tumor growth in various cancer models . At higher doses, E6 Berbamine has been associated with increased toxicity and adverse effects, such as weight loss and organ damage . At therapeutic doses, E6 Berbamine demonstrates significant anti-tumor activity without causing severe toxicity .

Metabolic Pathways

E6 Berbamine is involved in various metabolic pathways, primarily through its interaction with calmodulin-dependent enzymes. By inhibiting MLCK and PDE1A, E6 Berbamine affects the regulation of calcium signaling and cyclic nucleotide metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, impacting cellular processes such as muscle contraction and signal transduction .

Transport and Distribution

E6 Berbamine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to inhibit P-glycoprotein activity, affecting the transport of substances across the blood-brain barrier . Additionally, E6 Berbamine’s cell-permeable nature allows it to effectively reach intracellular targets, such as calmodulin and its dependent enzymes .

Subcellular Localization

E6 Berbamine’s subcellular localization is primarily determined by its interactions with calmodulin and other binding proteins. It has been observed to localize in the cytoplasm, where it interacts with calmodulin-dependent enzymes . The compound’s ability to inhibit calmodulin activity and disrupt enzyme function is crucial for its biochemical and cellular effects.

準備方法

E6 ベルバミンは、さまざまな合成経路を通じて合成できます。一般的な方法の1つは、特定の条件下でベルバミンを p-ニトロ安息香酸と反応させて、ベルバミン p-ニトロ安息香酸エステルを形成します。 この反応には通常、ジメチルスルホキシド(DMSO)またはエタノールなどの溶媒が必要であり、室温で行われます . 工業生産方法は、通常、同様の反応条件を使用する大規模合成を伴いますが、収率と純度を高めるために最適化されています .

化学反応の分析

E6 ベルバミンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して行うことができます。

還元: 還元反応には、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬が関与することがよくあります。

置換: 置換反応の一般的な試薬には、ハロゲンや水酸化ナトリウムまたはアンモニアなどの求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、E6 ベルバミンを酸化すると、さまざまな酸化された誘導体が生成され、還元すると化合物の還元された形態が生成される可能性があります .

科学研究の応用

E6 ベルバミンは、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

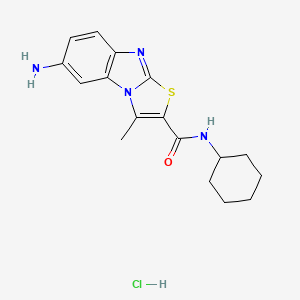

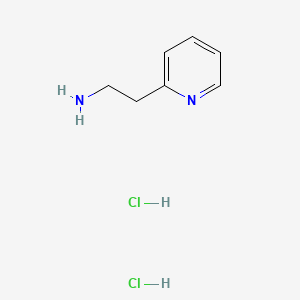

E6 Berbamine is unique among calmodulin antagonists due to its potent activity and cell permeability. Similar compounds include:

Berbamine hydrochloride: Another bis-benzylisoquinoline alkaloid with similar calmodulin antagonistic properties.

Trifluoperazine: An antipsychotic drug that also acts as a calmodulin antagonist.

E6 Berbamine stands out due to its higher potency and selectivity compared to these compounds .

特性

IUPAC Name |

[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAVTDKYTXNVBU-OIDHKYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H43N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

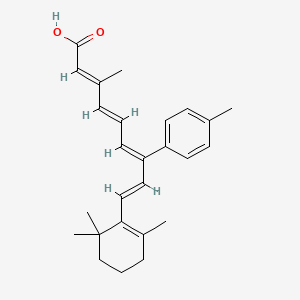

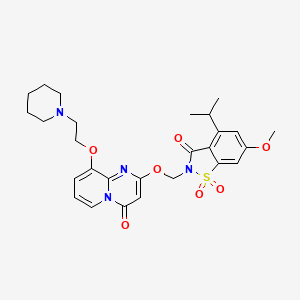

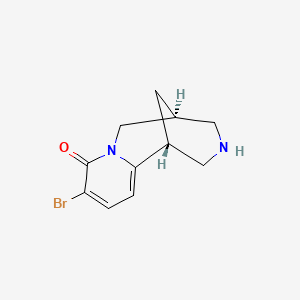

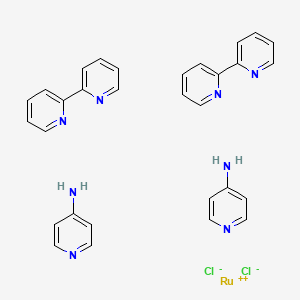

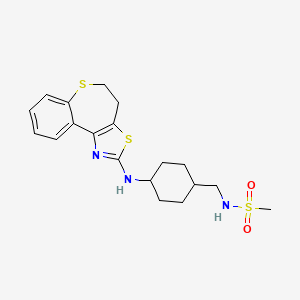

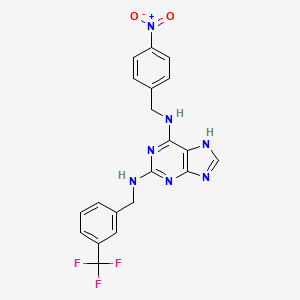

Feasible Synthetic Routes

Q1: What is the mechanism by which E6 berbamine protects hair cells from aminoglycoside-induced damage?

A: E6 berbamine, a bisbenzylisoquinoline derivative, has been shown to protect hair cells from damage caused by aminoglycoside antibiotics. Research suggests that this protection stems from E6 berbamine's ability to reduce the uptake of aminoglycosides into the hair cells []. This reduced uptake helps preserve hair cell function, even during and after exposure to the antibiotic [].

Q2: Does E6 berbamine's protective effect on hair cells impact the efficacy of aminoglycoside antibiotics?

A: Importantly, studies indicate that E6 berbamine does not compromise the effectiveness of aminoglycoside antibiotics while offering hair cell protection []. This finding suggests that E6 berbamine holds promise as a potential therapeutic agent to mitigate the ototoxic side effects of these essential antibiotics.

Q3: What is the structural difference between E6 berbamine and other bisbenzylisoquinoline derivatives, and how do these differences affect their activity on nicotinic acetylcholine receptors (nAChRs)?

A: E6 berbamine, tetrandrine, and hernandezine are all bisbenzylisoquinoline derivatives that have been studied for their effects on nAChRs. While the exact structural differences and their impact on nAChR activity would require a detailed analysis of their molecular structures, research indicates varying inhibitory effects on different nAChR subtypes []. For instance, E6 berbamine completely inhibited the alpha3*nAChR but only partially inhibited the alpha7-nAChR []. In contrast, tetrandrine and hernandezine inhibited both receptors, displaying selectivity for the alpha7-nAChR []. These findings highlight the importance of structural variations within this class of compounds and their potential to influence activity and selectivity for specific nAChR subtypes.

Q4: Besides its potential otoprotective effects, are there other cellular processes where E6 berbamine has shown activity?

A: Yes, research suggests that E6 berbamine influences store-operated Ca2+ entry (SOC) in bovine adrenocortical fasciculata cells []. It appears to exert this effect by modulating the integrity of the actin-network within these cells, a process that involves calcium/calmodulin-dependent myosin-light chain kinase [].

Q5: What are the implications of identifying natural compounds like E6 berbamine that can protect against aminoglycoside-induced hair cell damage?

A: The discovery of E6 berbamine and other bisbenzylisoquinoline derivatives as potential otoprotectants represents a significant step towards developing therapies for preventing hearing loss, particularly in individuals requiring aminoglycoside treatment []. This finding could lead to novel treatment options for patients at risk of aminoglycoside-induced ototoxicity, improving their quality of life and potentially reducing the burden of hearing loss globally.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。